molecular formula C17H13F3N2O3S B2640019 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034634-63-2

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2640019
CAS No.: 2034634-63-2
M. Wt: 382.36
InChI Key: OVXYRVZLQXQHIZ-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound characterized by the presence of furan, thiophene, and nicotinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. The initial step often includes the formation of the furan-3-yl and thiophen-2-yl intermediates, which are then coupled with a nicotinamide derivative. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-3-carboxylic acid derivatives, while reduction of the nitro group can yield amine derivatives .

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan and thiophene rings contribute to its binding affinity, while the trifluoromethyl group enhances its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-3-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide
  • N-(2-(thiophen-2-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide
  • N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide

Uniqueness

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is unique due to the presence of both furan and thiophene rings, which contribute to its distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and potential bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c18-17(19,20)13-4-3-11(8-21-13)15(23)22-10-16(24,12-5-6-25-9-12)14-2-1-7-26-14/h1-9,24H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXYRVZLQXQHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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